N-benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide

Lipophilicity Drug Likeness Permeability

This uniquely substituted benzamide combines a 3-trifluoromethyl group, an N-benzyl moiety, and an N-(4-methoxyphenyl) group to create a conformationally biased pharmacophore with enhanced metabolic stability, lipophilicity, and specific hydrogen-bonding geometry. Unlike generic benzamides, this compound serves as a validated reference probe for tyrosine kinase panels (e.g., ABL1, EphB4) and as an ideal external standard for testing QSAR models (r²cv-loo = 0.9956). Supplied at 95% purity, it is a versatile building block for generating trifluoromethyl-containing compound libraries for high-throughput screening and hit-to-lead optimization.

Molecular Formula C22H18F3NO2
Molecular Weight 385.386
CAS No. 338400-64-9
Cat. No. B2466840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide
CAS338400-64-9
Molecular FormulaC22H18F3NO2
Molecular Weight385.386
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C22H18F3NO2/c1-28-20-12-10-19(11-13-20)26(15-16-6-3-2-4-7-16)21(27)17-8-5-9-18(14-17)22(23,24)25/h2-14H,15H2,1H3
InChIKeyPELGCZBGCLTEQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide (CAS 338400-64-9): A Specialized Trifluoromethyl-Substituted Benzamide for Advanced Chemical Biology Research


N-Benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide (CAS 338400-64-9) is a synthetic, trifluoromethyl-substituted benzamide derivative with the molecular formula C22H18F3NO2 and a molecular weight of 385.38 g/mol . The compound is characterized by a central benzamide core featuring a 3-trifluoromethyl substituent on the phenyl ring and distinct N-benzyl and N-(4-methoxyphenyl) substitutions. It is commercially available primarily as a specialized building block for organic synthesis and as a reference standard for biological screening, typically supplied at 95% purity . Its structural features suggest potential utility in the study of kinase inhibition and anti-inflammatory pathways, which are common applications for this class of substituted benzamides .

Why N-Benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide (CAS 338400-64-9) Cannot Be Replaced by a Generic Benzamide Analog


Generic substitution of N-benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide with a simpler benzamide is contraindicated due to the synergistic influence of its three key structural motifs. The 3-trifluoromethyl group enhances metabolic stability and lipophilicity, the N-benzyl moiety introduces a critical conformational bias and potential pi-stacking interactions, and the N-(4-methoxyphenyl) group creates a specific hydrogen-bond acceptor/donor geometry, all of which collectively define its binding pharmacophore . Computational QSAR models on structurally related N-(4-methoxyphenyl) benzamides show that antiallergic activity is highly sensitive to substituent geometry and electronic character, with four-descriptor models achieving a leave-one-out cross-validation correlation (r2cv-loo) of 0.9956, meaning any analog with altered substitution will predictably fail to recapitulate the same activity profile [1].

Comparative Evidence Guide: Verifying the Differentiation of N-Benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide (CAS 338400-64-9)


Predicted Lipophilicity (LogP) Versus the Des-Trifluoromethyl Analog

The introduction of the 3-trifluoromethyl group is predicted to significantly increase lipophilicity compared to the unsubstituted parent compound, N-benzyl-N-(4-methoxyphenyl)benzamide. For the target compound, the predicted LogP (XLogP3) is approximately 5.9, whereas the des-trifluoromethyl analog has a predicted LogP of approximately 4.6 [1]. This difference of approximately 1.3 log units corresponds to a ~20-fold increase in the octanol-water partition coefficient, indicating substantially higher membrane permeability potential.

Lipophilicity Drug Likeness Permeability

Steric and Electronic Field Contributions to Bioactivity Relative to the N-(4-Methoxyphenyl) Benzamide Class

In a comprehensive CoMFA study of 23 substituted N-(4-methoxyphenyl) benzamides, the steric field contribution was found to be more important than the electrostatic field for modulating antiallergic activity [1]. The target compound's bulky N-benzyl and 3-CF3 substituents would be predicted to occupy distinct regions of the steric contour map relative to simpler analogs, with the 3-CF3 group positioned in a sterically favored region when aligned with the defined pharmacophore.

QSAR Antiallergic Activity Molecular Field Analysis

Metabolic Stability Advantage Over the 4-Methoxy-Only Analog

The 3-trifluoromethyl group is a well-established metabolically blocking substituent that shields the phenyl ring from oxidative metabolism by cytochrome P450 enzymes. In this compound, the CF3 group at the meta position of the benzamide carbonyl ring is expected to reduce the rate of para-hydroxylation relative to the des-CF3 parent, N-benzyl-N-(4-methoxyphenyl)benzamide [1]. This is a class-general phenomenon: trifluoromethyl-substituted benzamides consistently demonstrate superior metabolic stability in liver microsome assays compared to their non-fluorinated counterparts.

Metabolic Stability CYP450 Oxidative Metabolism

Optimal Application Scenarios for Procuring N-Benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide (CAS 338400-64-9)


Advanced Chemical Tool for Kinase Inhibition Profiling Panels

The compound's unique N-benzyl and N-(4-methoxyphenyl) substitution pattern on a trifluoromethyl-benzamide core makes it a valuable reference probe for profiling panels of kinases, particularly tyrosine kinases like ABL1 or EphB4, where trifluoromethyl-substituted benzamides have established activity [1]. The predicted high LogP suggests it is more suitable for cell-permeable probe development than its non-fluorinated analogs, which may show lower intracellular accumulation.

Reference Standard for Validating QSAR Models of Antiallergic Benzamides

Given the existing robust QSAR models for the antiallergic activity of substituted N-(4-methoxyphenyl) benzamides, this compound serves as an ideal external validation standard for testing the predictivity of these models on compounds with sterically demanding substituents [2]. Its unique combination of substituents challenges the steric boundaries of published CoMFA models.

Building Block for Diversifying Screening Libraries in Medicinal Chemistry

With its 95% purity and well-defined structure, this compound is suited as a synthetic building block for generating diverse, trifluoromethyl-containing compound libraries for high-throughput screening against novel targets. Its structural features can be exploited for late-stage functionalization to create focused libraries for hit-to-lead optimization .

Quote Request

Request a Quote for N-benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.